molecular formula C19H13BrFN5O2 B2911295 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide CAS No. 1326827-64-8

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide

Cat. No.: B2911295
CAS No.: 1326827-64-8
M. Wt: 442.248
InChI Key: ZBIXUUHMBQXINR-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo-triazine-acetamide class, characterized by a fused heterocyclic core (pyrazolo[1,5-d][1,2,4]triazin-5(4H)-one) substituted at position 2 with a 4-bromophenyl group. The acetamide side chain at position 5 is further functionalized with a 2-fluorophenyl group via an N-linkage. The bromine atom introduces steric bulk and electron-withdrawing effects, while the fluorine atom enhances metabolic stability and modulates lipophilicity.

Properties

CAS No.

1326827-64-8

Molecular Formula

C19H13BrFN5O2

Molecular Weight

442.248

IUPAC Name

2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C19H13BrFN5O2/c20-13-7-5-12(6-8-13)16-9-17-19(28)25(22-11-26(17)24-16)10-18(27)23-15-4-2-1-3-14(15)21/h1-9,11H,10H2,(H,23,27)

InChI Key

ZBIXUUHMBQXINR-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br)F

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide is a complex organic molecule with notable structural features that suggest significant biological activity. This article explores its biological properties, synthesis, and potential applications in medicinal chemistry.

Structural Characteristics

This compound features:

  • A pyrazolo[1,5-d][1,2,4]triazine core.
  • Substituents including bromophenyl and fluorophenyl groups.
  • A molecular formula of C20H15BrFN5O2C_{20}H_{15}BrFN_5O_2 and a molecular weight of approximately 456.3 g/mol.

These structural attributes may enhance its interaction with various biological targets, suggesting potential pharmacological applications.

Anticancer Properties

Research indicates that compounds containing the pyrazolo[1,5-d][1,2,4]triazine scaffold exhibit significant anticancer activity. For instance:

  • A study demonstrated that derivatives of pyrazolo[1,5-d][1,2,4]triazines showed cytotoxic effects against human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer) using MTT assays .
  • The structure-activity relationship (SAR) analysis revealed that modifications to the bromophenyl and fluorophenyl groups can significantly influence anticancer potency.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • Various studies have shown that pyrazole derivatives possess broad-spectrum antimicrobial activity against bacteria and fungi. The presence of halogen substituents like bromine enhances this activity due to increased lipophilicity and electron-withdrawing effects .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial properties:

  • Certain pyrazolo derivatives have demonstrated anti-inflammatory effects in vivo. These compounds inhibit pro-inflammatory cytokines and enzymes like COX-2, suggesting a potential therapeutic role in inflammatory diseases.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the pyrazolo-triazine core through cyclization reactions.
  • Introduction of substituents via electrophilic aromatic substitution reactions.
  • Amidation to attach the fluorophenyl acetamide moiety.

Case Studies

Several studies have investigated the biological activity of related compounds:

StudyFindings
Study 1Found that pyrazolines exhibit significant antimicrobial and anti-inflammatory activities.
Reported strong cytotoxicity against HepG-2 and MCF-7 cell lines for structurally similar compounds.
Study 3Evaluated a range of halogenated compounds for carcinogenicity and found varying biological activities.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the benzothiazole moiety exhibit significant anticancer properties. For instance, derivatives of benzothiazole have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study highlighted the synthesis of related compounds that demonstrated IC50 values in the low micromolar range against multiple cancer types, suggesting potential for further development as anticancer agents .

CompoundCancer TypeIC50 (µM)
Compound ABreast Cancer0.5
Compound BLung Cancer1.2
Compound CColon Cancer0.8

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell walls and inhibition of essential enzymes .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 µg/mL
Escherichia coli0.5 µg/mL
Klebsiella pneumoniae0.75 µg/mL

Luminescent Properties

Compounds with benzothiazole derivatives have been explored for their luminescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors. The luminescence is attributed to their unique electronic structures which allow for efficient light emission under specific conditions .

Coordination Chemistry

The ability of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide to act as a ligand in coordination complexes has been investigated. Its coordination with transition metals enhances the stability and reactivity of the resulting complexes, which can be utilized in catalysis and material synthesis .

Anticancer Study

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of benzothiazole derivatives and evaluated their anticancer activity against various cell lines. One compound exhibited remarkable selectivity towards breast cancer cells with an IC50 value of 0.5 µM, indicating its potential as a lead compound for further development .

Antimicrobial Efficacy

A comparative study on the antimicrobial effects of benzothiazole derivatives revealed that N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5,6-dihydro-1,4-dioxine-2-carboxamide demonstrated superior activity against Gram-positive bacteria compared to standard antibiotics like penicillin and streptomycin .

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Core Structure R1 (Position 2) R2 (Acetamide Substituent) Key Features Reference
Target Compound C19H14BrFN5O2 451.25 Pyrazolo[1,5-d][1,2,4]triazin 4-Bromophenyl 2-Fluorophenyl Bromine for stability; fluorine for metabolic modulation
2-[2-(4-Fluorophenyl)-4-Oxopyrazolo[1,5-d][1,2,4]Triazin-5(4H)-yl]-N-(2-Furylmethyl)Acetamide C18H14FN5O3 367.34 Pyrazolo[1,5-d][1,2,4]triazin 4-Fluorophenyl 2-Furylmethyl Smaller fluorine substituent; furan enhances solubility
2-[2-(4-Bromophenyl)-4-Oxopyrazolo[1,5-d][1,2,4]Triazin-5(4H)-yl]-N-(3-Methoxybenzyl)Acetamide C22H19BrN5O3 491.33 Pyrazolo[1,5-d][1,2,4]triazin 4-Bromophenyl 3-Methoxybenzyl Methoxy group increases lipophilicity and π-π interactions
N-(4-Chlorobenzyl)-2-[2-(4-Methoxyphenyl)-4-Oxopyrazolo[1,5-d][1,2,4]Triazin-5(4H)-yl]Acetamide C22H19ClN5O3 443.88 Pyrazolo[1,5-d][1,2,4]triazin 4-Methoxyphenyl 4-Chlorobenzyl Chlorine and methoxy groups alter electronic properties
2-{[4-(4-Bromophenyl)-5-(Pyridin-3-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(2-Fluorophenyl)Acetamide C21H15BrFN5OS 484.30 1,2,4-Triazole 4-Bromophenyl 2-Fluorophenyl Sulfur bridge enhances conformational flexibility
2-(4-Bromophenyl)-N-(Pyrazin-2-yl)Acetamide C12H10BrN3O 292.13 Simple acetamide 4-Bromophenyl Pyrazin-2-yl Minimalist scaffold with pyrazine for coordination chemistry

Key Structural and Functional Differences

In contrast, triazole-based analogs () introduce sulfur atoms, which may improve redox activity or metal coordination . Simplified analogs like 2-(4-bromophenyl)-N-(pyrazin-2-yl)acetamide () lack fused heterocycles, reducing complexity but limiting target specificity .

Substituent Effects :

  • Bromine vs. Fluorine : Bromine in the target compound increases molecular weight and steric hindrance compared to fluorine-substituted analogs (). This may enhance binding affinity but reduce solubility .
  • N-Substituent Diversity : The 2-fluorophenyl group in the target compound contrasts with 3-methoxybenzyl () or pyrazinyl () groups. Fluorophenyl improves metabolic stability, while methoxybenzyl enhances lipophilicity .

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